molecular formula C14H18FNO B8001529 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B8001529
M. Wt: 235.30 g/mol
InChI Key: WWCPNWXQDYXWIN-UHFFFAOYSA-N
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Description

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound with the molecular formula C14H18FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 3-methylpiperidine.

    Formation of Intermediate: The 3-methylpiperidine is first reacted with a suitable alkylating agent to form the corresponding N-alkylated piperidine intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-fluorobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzoic acid.

    Reduction: 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde depends on its application:

    Molecular Targets: In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects in treating diseases.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzyl alcohol: A reduced form of the aldehyde.

    3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzoic acid: An oxidized form of the aldehyde.

    3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzene: A derivative without the aldehyde group.

Uniqueness

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde is unique due to the presence of both a fluorine atom and a piperidine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-11-3-2-6-16(8-11)9-13-5-4-12(10-17)7-14(13)15/h4-5,7,10-11H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCPNWXQDYXWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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